5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, including the formation of the piperazine ring and the introduction of the methoxyphenyl and sulfonyl groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: This multicomponent reaction can be used to introduce various functional groups, including the methoxyphenyl and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline
- para-Methoxyphenylpiperazine
- 4-(4-(4-(4-METHOXYPHENYL)PIPERAZIN-1-YL)PHENYL)-1H-1,2,4-TRIAZOL-5 (4H)-ONE
Uniqueness
5-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets and undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H24N4O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C20H24N4O4S/c1-21-18-9-8-17(14-19(18)22(2)20(21)25)29(26,27)24-12-10-23(11-13-24)15-4-6-16(28-3)7-5-15/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
YFMSRKYSZKEKEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)N(C1=O)C |
Origin of Product |
United States |
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